molecular formula C21H22O7 B1630682 Peucedanocoumarin III CAS No. 130464-57-2

Peucedanocoumarin III

Numéro de catalogue: B1630682
Numéro CAS: 130464-57-2
Poids moléculaire: 386.4 g/mol
Clé InChI: LYUZYPKZQDYMEE-KNXUDURGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Peucedanocoumarin III is a naturally occurring coumarin derivative found in various plant species, particularly in the genus Peucedanum. This compound has garnered significant attention due to its potential therapeutic properties, especially in the context of neurodegenerative diseases such as Parkinson’s disease .

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

PCIII exhibits unique biochemical properties that make it a candidate for therapeutic intervention in neurodegenerative diseases. Key aspects include:

  • Disaggregation of β-sheet Structures : PCIII has demonstrated the ability to disaggregate β-sheet aggregates, including α-synuclein fibrils, which are implicated in the pathology of PD. This property is vital for preventing the formation of toxic aggregates that lead to neuronal dysfunction .
  • Neuroprotective Effects : In various animal models, PCIII has shown protective effects against dopaminergic neuron loss. Studies indicate that treatment with PCIII can significantly reduce Lewy-like inclusions and prevent cell toxicity induced by β-sheet aggregates .

Table 1: Summary of Biochemical Properties

PropertyDescription
Disaggregation CapabilityDisaggregates β-sheet structures, including α-synuclein fibrils
NeuroprotectionPrevents dopaminergic neuron loss in PD models
Tissue DistributionSubstantial brain penetration observed following administration
Dose-Response RelationshipEfficacy observed at doses as low as 1 mg/kg/day

2.1. Animal Model Studies

Research has extensively evaluated the efficacy of PCIII in animal models of PD. Key findings include:

  • 6-Hydroxydopamine (6-OHDA) Model : In this model, administration of PCIII at a dosage of 1 mg/kg/day significantly suppressed the formation of α-synuclein aggregates and protected against dopaminergic neuron loss. The compound also showed no adverse effects on motor functions even at higher doses (10 mg/kg/day) .
  • Mechanism Insights : PCIII's neuroprotective effects are attributed to its ability to disrupt α-synuclein aggregation and facilitate the clearance of toxic aggregates through proteasomal pathways .

Table 2: Summary of Animal Model Findings

Study ReferenceModel UsedDosage (mg/kg/day)Key Findings
6-OHDA-induced PD1Suppressed Lewy-like inclusions; protected dopaminergic neurons
6-OHDA-induced PD10No adverse effects; significant brain penetration

Synthetic Production and Pharmacokinetics

The synthesis of PCIII has been optimized to ensure consistent quality for research and therapeutic use. A recent study developed a protocol for large-scale organic synthesis, achieving high purity levels necessary for biological evaluation .

  • Pharmacokinetics : Following administration, PCIII demonstrated favorable pharmacokinetic properties, including effective tissue distribution with significant brain penetration, which is crucial for its therapeutic efficacy in neurodegenerative diseases .

Case Studies and Future Directions

Several studies have highlighted the translational potential of PCIII as a therapeutic agent for PD:

  • A study demonstrated that synthetic PCIII could effectively prevent α-synuclein-induced toxicity in vitro and in vivo, suggesting its promise as a disease-modifying therapy .
  • Ongoing research is focusing on optimizing derivatives of PCIII to enhance its pharmacological properties and therapeutic index further.

Analyse Biochimique

Biochemical Properties

Peucedanocoumarin III has been shown to possess the ability to disaggregate β sheet aggregate structures, including α-synuclein fibrils . This suggests that this compound could play a significant role in biochemical reactions, particularly those involving protein folding and aggregation.

Cellular Effects

In cellular processes, this compound has been observed to exert protective effects against cell toxicity induced by β sheet aggregates . It appears to influence cell function by facilitating the clearance of these aggregates, thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with β sheet aggregates. It appears to bind to these aggregates, disrupting their structure and facilitating their clearance . This could involve changes in gene expression related to protein folding and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent. The compound’s ability to disaggregate β sheet aggregates and protect against cell toxicity was shown to be effective over a sustained period .

Dosage Effects in Animal Models

In animal models, the effects of this compound were found to be dose-dependent. At a dosage of 1 mg/kg/day, this compound treatment resulted in a marked suppression of Lewy-like inclusions and prevented dopaminergic neuron loss .

Transport and Distribution

Following administration, this compound was found to distribute to various tissues, with substantial penetration into the brain . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Peucedanocoumarin III involves several key steps. Initially, umbelliferone is treated with an acetal, followed by cyclization under thermal conditions to produce seselin. The alkene in seselin is then subjected to m-chloroperbenzoic acid (m-CPBA) epoxidation, yielding a racemic epoxide. This epoxide is subsequently transformed into a trans-diol through acidic hydrolysis .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route described above can be scaled up for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Peucedanocoumarin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides and diols, which are intermediates in the synthesis of this compound .

Comparaison Avec Des Composés Similaires

  • Peucedanocoumarin I
  • Peucedanocoumarin II
  • Peucedanocoumarin IV

Comparison: Peucedanocoumarin III is unique among its analogs due to its strong anti-aggregate activity and neuroprotective properties. While Peucedanocoumarin IV also exhibits anti-aggregate activity, this compound has shown a higher therapeutic index and greater efficacy in disaggregating α-synuclein fibrils .

Activité Biologique

Peucedanocoumarin III (PCIII) is a bioactive compound derived from the Peucedanum species, particularly noted for its potential therapeutic applications in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PCIII has been shown to exhibit significant neuroprotective properties, primarily through its ability to inhibit the aggregation of misfolded proteins associated with neurodegenerative disorders such as Parkinson's disease (PD) and Huntington's disease. The compound acts by enhancing the clearance of α-synuclein and mutant huntingtin aggregates, which are implicated in neuronal toxicity and cell death.

  • Inhibition of α-Synuclein Aggregation : PCIII prevents the formation of α-synuclein aggregates, which are characteristic of PD. Studies indicate that PCIII can disaggregate pre-formed α-synuclein fibrils, thereby protecting dopaminergic neurons from degeneration .
  • Reduction of Huntington Protein Aggregates : In models of Huntington's disease, PCIII has demonstrated the ability to suppress mutant huntingtin aggregation and associated cytotoxicity, leading to improved cell viability in neuronal cell lines .

Pharmacological Effects

The pharmacological profile of PCIII suggests various beneficial effects:

  • Neuroprotective Effects : In vitro studies have shown that PCIII significantly enhances neuronal survival under conditions that typically induce cell death due to protein aggregation .
  • Anti-Inflammatory Properties : Some research indicates that PCIII may also possess anti-inflammatory effects, contributing to its overall neuroprotective capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of PCIII, providing insights into its therapeutic potential:

  • Study on Parkinson's Disease Models :
    • In a study published in the International Journal of Molecular Sciences, researchers found that PCIII effectively reduced dopaminergic neuron loss in a mouse model of PD. The treatment led to significant improvements in motor function and reduced α-synuclein aggregation in the brain .
  • Huntington's Disease Cell Model :
    • A cell-based study demonstrated that treatment with PCIII improved cell viability by approximately 20% in SH-SY5Y cells expressing mutant huntingtin aggregates. This suggests a protective role against the cytotoxic effects of protein misfolding .
  • Pharmacokinetic Profile :
    • Preliminary pharmacokinetic studies indicate that PCIII has favorable absorption characteristics with significant brain penetration, which is crucial for its effectiveness in treating central nervous system disorders .

Comparative Analysis of Peucedanocoumarin Compounds

The following table summarizes key biological activities and properties of different peucedanocoumarins, including PCIII:

CompoundBiological ActivityMechanism of ActionTherapeutic Potential
This compoundNeuroprotection against α-synuclein and huntingtin aggregatesInhibits aggregation; enhances clearanceParkinson's and Huntington's diseases
Peucedanocoumarin IVSimilar to PCIII but with higher synthetic yieldStrong anti-aggregate activityPotentially more effective than PCIII
Other CoumarinsVaries (antitumor, anti-inflammatory)Depends on specific compoundDiverse therapeutic applications

Propriétés

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-KNXUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peucedanocoumarin III
Reactant of Route 2
Peucedanocoumarin III
Reactant of Route 3
Peucedanocoumarin III
Reactant of Route 4
Reactant of Route 4
Peucedanocoumarin III
Reactant of Route 5
Peucedanocoumarin III
Reactant of Route 6
Peucedanocoumarin III

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.